molecular formula C17H15ClN2O3S B2648764 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034343-62-7

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2648764
CAS No.: 2034343-62-7
M. Wt: 362.83
InChI Key: PPKHGIHYNCHSMW-UHFFFAOYSA-N
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Description

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Pyridine Derivative: : The synthesis begins with the preparation of the 2-(furan-2-yl)pyridine derivative. This can be achieved through a Suzuki coupling reaction between 2-bromopyridine and furan-2-boronic acid in the presence of a palladium catalyst.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyridine derivative with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Final Coupling: : The final step is the coupling of the sulfonamide with the pyridine derivative. This is usually done under mild conditions to avoid decomposition of the product. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The furan ring can undergo oxidation to form furanones, while the pyridine ring can be reduced under specific conditions to form piperidine derivatives.

  • Coupling Reactions: : The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation of the furan ring can yield furanones.

    Reduction Products: Reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be effective in modulating specific biological pathways, making it a candidate for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may confer specific advantages in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

    Receptors: It may bind to nuclear receptors, affecting the transcription of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-chloro-N-(pyridin-4-yl)methyl)-2-methylbenzenesulfonamide: Lacks the furan ring, which may alter its binding affinity to biological targets.

Uniqueness

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is unique due to the presence of both the furan and pyridine rings, along with the sulfonamide group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-12-14(18)4-2-6-17(12)24(21,22)20-11-13-7-8-19-15(10-13)16-5-3-9-23-16/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHGIHYNCHSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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